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Compound of Interest

Compound Name: Pararosaniline acetate

Cat. No.: B147763

Application Notes: Feulgen Staining for DNA in
Intact Plant Tissues

Application: DNA Localization and Quantification in Plant Nuclei Stain: Feulgen Stain using
Pararosaniline (Schiff's Reagent) Tissue Type: Intact Plant Tissues (e.g., root tips, ovules)
Audience: Researchers, scientists, and drug development professionals.

Introduction

The Feulgen staining technique, developed by Robert Feulgen, is a highly specific and widely
used histochemical method for the visualization and quantification of DNA in cell nuclei.[1][2] Its
application in plant biology has been crucial for studies ranging from cell cycle analysis to
genome size estimation.[3] The reaction is based on the acid hydrolysis of DNA, which
specifically targets the deoxyribose sugar and not the ribose sugar found in RNA, thus ensuring
DNA-specific staining.[1][2]

The core of the technique involves two primary steps:

e Acid Hydrolysis: Treatment with warm hydrochloric acid (HCI) cleaves the purine bases
(adenine and guanine) from the DNA backbone. This process unmasks aldehyde groups on
the deoxyribose molecules.[2][3][4]
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» Schiff Reagent Staining: The tissue is then treated with Schiff's reagent. This reagent,
prepared from a basic dye like pararosaniline that has been decolorized by sulfur dioxide,
reacts with the exposed aldehyde groups to form a stable, colored compound of a
characteristic magenta or purple hue.[3][4]

The intensity of the resulting color is directly proportional to the amount of DNA present, making
the Feulgen reaction a valuable tool for quantitative cytophotometry, allowing for the
determination of DNA content in different cell populations.[1][5] For optimal and reproducible
results, the use of purified pararosaniline in the preparation of the Schiff reagent is highly
recommended.[6][7] This protocol provides a detailed method for applying Feulgen staining to
intact plant tissues, preserving their three-dimensional structure for microscopic analysis.[8][9]

Experimental Workflow
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Feulgen Staining Protocol Workflow for Intact Plant Tissues

1. Tissue Collection
(e.g., Root Tips)

2. Fixation
(e.g., Acetic-Alcohol)

:

3. Rinsing
(Distilled Water)

4. Acid Hydrolysis
(1IN HCI at 60°C)

5. Rinsing
(Distilled Water)

6. Staining
(Pararosaniline-Schiff Reagent)

7. Washing
(Sulfite Water or Distilled Water)
8. Dehydration
(Graded Ethanol Series)
9. Mounting
(e.g., Squash in 45% Acetic Acid)

:

10. Microscopic Observation

(Bright-field Microscopy)

Click to download full resolution via product page

Caption: Workflow of the Feulgen staining protocol for plant tissues.
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Quantitative Data Summary

The following table summarizes the key quantitative parameters of the protocol. Optimal times,

particularly for hydrolysis, may vary depending on the specific plant species and tissue type

and may require empirical optimization.[10]

Reagent/Condi ) ]
Step . Concentration Temperature Duration
ion
Acetic-Alcohol 1:3 (Glacial
o i Room
Fixation (Farmer's Acetic 12-24 hours
o ] Temperature
Fixative) Acid:Ethanol)
_ Hydrochloric Acid _
Hydrolysis 1IN 60°C 8-12 minutes
(HCI)
o Pararosaniline- Room )
Staining ) - 60-120 minutes
Schiff Reagent Temperature
) Sulfite Water 10% K2S20s, 1N Room )
Washing ) 3 x 10 minutes
(optional) HCI Temperature
, Room _
Dehydration 1 Ethanol 70% 10 minutes
Temperature
. Room _
Dehydration 2 Ethanol 95% 10 minutes
Temperature
. Room .
Dehydration 3 Ethanol 100% 2 x 10 minutes
Temperature
) Acetic Acid (for Room
Mounting 45% -
squash prep) Temperature

Detailed Experimental Protocol
Materials and Reagents

o Plant Material: Actively growing root tips (e.g., from onion, garlic, or broad bean) are ideal.

[11]
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» Fixative (Farmer's Fixative): 3 parts 100% Ethanol, 1 part Glacial Acetic Acid. Prepare fresh.

o Pararosaniline-Schiff Reagent:

[¢]

Pararosaniline hydrochloride: 1 g

Distilled water: 200 mL

[¢]

[e]

1N Hydrochloric Acid (HCI): 30 mL

o

Potassium metabisulfite (K2S205): 1 g[12]

[¢]

Activated charcoal: 0.5 g

e 1N Hydrochloric Acid (HCI)

e Graded ethanol series (70%, 95%, 100%)
e 45% Acetic Acid

» Microscope slides and coverslips

o Water bath (set to 60°C)

e Coplin jars or staining dishes

e Forceps and mounted needles

Preparation of Pararosaniline-Schiff Reagent[12]

e Bring 200 mL of distilled water to a boil. Remove from heat and immediately add 1 g of
pararosaniline hydrochloride.

o Shake thoroughly to dissolve and cool the solution to 50°C.
« Filter the solution into a clean bottle.

e Add 30 mL of 1N HCI to the filtrate and mix.
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e Cool the solution to room temperature.
e Add 1 g of potassium metabisulfite (K2S20s), stopper the bottle tightly, and shake to dissolve.

» Store the solution in the dark at room temperature overnight or until it becomes a pale straw
or faint pink color.

« If the solution is not fully decolorized, add 0.5 g of activated charcoal, shake for 1-2 minutes,
and filter through a coarse filter paper.

» Store the final reagent in a tightly-stoppered, dark bottle in the refrigerator.

Staining Procedure

e Tissue Collection and Fixation:

[e]

Excise the terminal 1-2 cm of actively growing root tips.[13]

[e]

Immediately place the tips into freshly prepared Farmer's Fixative.

(¢]

Fix for 12-24 hours at room temperature.

[¢]

After fixation, the tissue can be stored in 70% ethanol in the refrigerator for several
months.[13]

e Hydration and Hydrolysis:

o If stored in ethanol, rehydrate the root tips by passing them through 50% and 30% ethanol
(5 minutes each), followed by distilled water for 5 minutes.[14]

o Transfer the tips to 1N HCI at room temperature for 1 minute.
o Place the root tips into 1N HCI pre-heated to 60°C in a water bath.[12]
o Hydrolyze for 8-12 minutes. This step is critical and may require optimization.[10]

o Immediately stop the hydrolysis by transferring the tips to 1N HCI at room temperature for
1 minute, followed by a brief rinse in distilled water.[14]
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e Staining:
o Transfer the hydrolyzed root tips into the Pararosaniline-Schiff reagent in a staining dish.

o Stain for 60-120 minutes at room temperature in the dark.[10] The tips of the roots should
develop an intense purple-red color.

e Washing:

o Transfer the stained tips to a washing solution (e.g., sulfite water or several changes of
distilled water) for 10 minutes to remove excess stain.[9][15]

o Slide Preparation (Squash Technique):

[e]

Place a single stained root tip onto a clean microscope slide.
o Add one drop of 45% acetic acid.

o Using a razor blade, carefully cut off the most intensely stained portion of the tip (the
meristematic region, approx. 1-2 mm) and discard the rest.[11]

o Gently macerate the root tip with a mounted needle to help separate the cells.[13]
o Place a coverslip over the tissue.

o Cover the slide with a piece of filter paper or paper towel. Using your thumb, apply firm,
even pressure to the coverslip to squash the tissue into a single cell layer. Avoid any
lateral movement of the coverslip.

e Observation:

o Observe the preparation under a bright-field microscope. Nuclei and chromosomes
undergoing mitosis will be stained an intense magenta or purple color.

o For permanent slides, the coverslip can be sealed with nail polish or the slide can be
made permanent using standard histological techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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